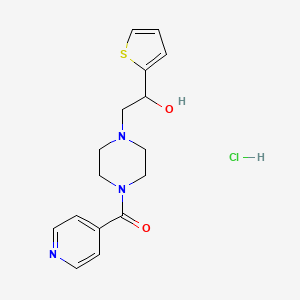
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(pyridin-4-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(pyridin-4-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C16H20ClN3O2S and its molecular weight is 353.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It’s worth noting that thiophene derivatives, which are part of the compound’s structure, have been associated with a broad range of biological activities . They have been used in the preparation of biologically active compounds such as the analgesic Sulfentanyl and the antithrombotic Clopidogrel Hydrogen Sulfate .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
It’s known that thiophene derivatives can influence various biochemical pathways .
Pharmacokinetics
Thiophene derivatives are known to have a variety of properties and applications .
Result of Action
It’s known that thiophene derivatives can have a variety of biological effects .
Biologische Aktivität
The compound (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(pyridin-4-yl)methanone hydrochloride , also known by its CAS number 1351633-38-9, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The molecular formula of the compound is C18H20ClN3O2S2 with a molar mass of approximately 409.95 g/mol. The compound features a piperazine ring, a thiophene moiety, and a pyridine structure, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN3O2S2 |
| Molar Mass | 409.95 g/mol |
| CAS Number | 1351633-38-9 |
Biological Activity Overview
Research indicates that the compound exhibits various biological activities, including antimicrobial , antioxidant , and antitumor properties. These activities are primarily attributed to its structural components, which facilitate interactions with biological targets.
Antimicrobial Activity
A study evaluating the antimicrobial properties of similar piperazine derivatives found that compounds with thiophene and pyridine rings demonstrated significant activity against various bacterial strains. Specifically, derivatives showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .
Antioxidant Activity
The antioxidant capacity of the compound was assessed through DPPH radical scavenging assays. Results indicated that the compound effectively reduced oxidative stress markers, which is crucial for preventing cellular damage associated with various diseases . The structure's hydroxyl group likely contributes to this activity by donating hydrogen atoms to free radicals.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, leading to cell cycle arrest at the G1 phase .
Case Studies and Research Findings
- Study on Antimicrobial Properties :
- Antioxidant Evaluation :
- Antitumor Activity Assessment :
Eigenschaften
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-pyridin-4-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S.ClH/c20-14(15-2-1-11-22-15)12-18-7-9-19(10-8-18)16(21)13-3-5-17-6-4-13;/h1-6,11,14,20H,7-10,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYLZMPMPGEOLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=NC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














